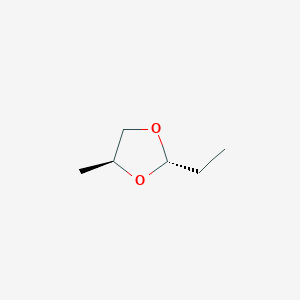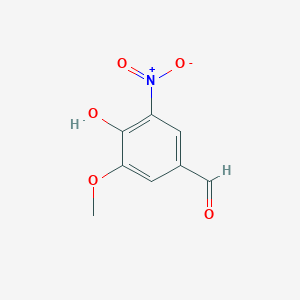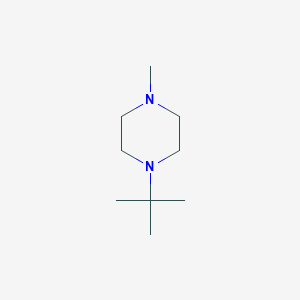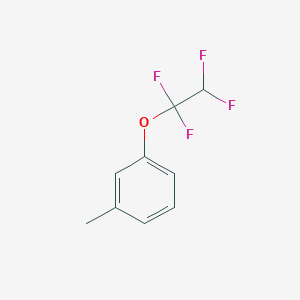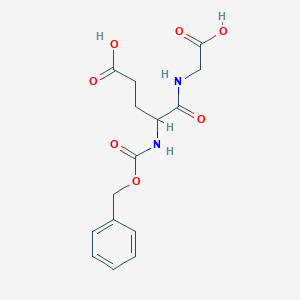![molecular formula C13H16N4 B156625 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine CAS No. 1779-05-1](/img/structure/B156625.png)
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzene diamine derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by this compound leads to the release of neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the reduction of inflammation, and the promotion of neurogenesis. These effects are believed to underlie the therapeutic potential of this compound in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in lab experiments is its high potency and selectivity for the α7 nAChR. This allows for precise manipulation of cholinergic neurotransmission in the brain. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine. One direction is to further investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more effective formulations of this compound that can be administered in vivo. Additionally, further studies are needed to elucidate the long-term effects of this compound on cognitive function and to determine the optimal dosing regimen for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine involves the reaction of 3,4-diaminotoluene with benzaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Applications De Recherche Scientifique
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. This compound has been found to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain.
Propriétés
| 1779-05-1 | |
Formule moléculaire |
C13H16N4 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-[(3,4-diaminophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H16N4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7H,5,14-17H2 |
Clé InChI |
ILPWTQGYOZFLBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
Synonymes |
3,3,4,4-TETRAAMINODIPHENYLMETHANE(TADM) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


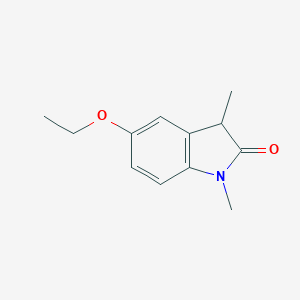

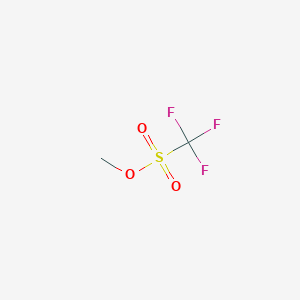
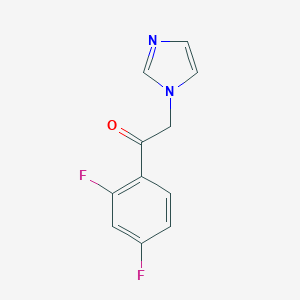
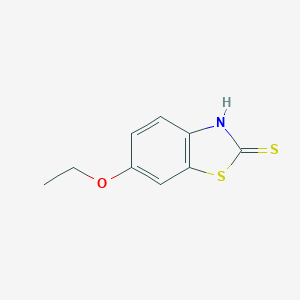
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)
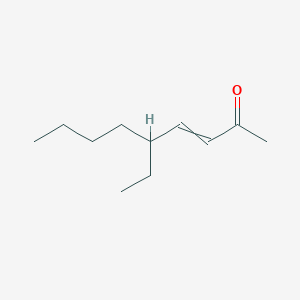
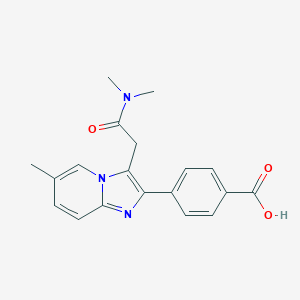
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
